Quantified Affinity for Galectin-3: A Cross-Study Comparison with Clinical-Stage Inhibitors
Galectin-3 antagonist 1 exhibits a binding affinity (Kd) of 5.3 µM for the human galectin-3 carbohydrate recognition domain . This positions its potency within the micromolar range, offering a distinct profile from higher-affinity clinical-stage inhibitors. For instance, in cross-study comparisons using fluorescence polarization assays, the clinical candidate Olitigaltin (TD-139) demonstrates a Kd of 0.036 µM, while GB1107 reports a Kd of 0.037 µM (37 nM) . This difference in potency allows researchers to select a tool compound with an appropriate dynamic range for their specific assay, avoiding potential saturation or non-specific effects that can occur with highly potent nanomolar inhibitors.
| Evidence Dimension | Binding Affinity (Kd) for Human Galectin-3 |
|---|---|
| Target Compound Data | Kd = 5.3 µM |
| Comparator Or Baseline | Olitigaltin (TD-139): Kd = 0.036 µM; GB1107: Kd = 0.037 µM (37 nM) |
| Quantified Difference | Approximately 147-fold lower affinity compared to Olitigaltin and GB1107 |
| Conditions | In vitro binding assays (Fluorescence Polarization) against recombinant human galectin-3 CRD. |
Why This Matters
This defined micromolar affinity provides a useful reference point for experimental design, allowing for the selection of a galectin-3 inhibitor with a lower risk of non-specific effects associated with very high potency.
